Technical Guide: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine
Technical Guide: (1S,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine (and its hydrochloride salt), a critical conformationally restricted scaffold in modern drug discovery.
CAS: 693248-55-4 (Hydrochloride) | Molecular Formula: C₅H₉NO[1]·HCl
Executive Summary
(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine represents a high-value "fragment" and scaffold in medicinal chemistry.[1] It functions as a conformationally restricted bioisostere of morpholine or piperidine, offering a unique vector for substituent display. By fusing a cyclopropane ring to a tetrahydrofuran core, this molecule locks the amine functionality in a specific geometric orientation, reducing the entropic penalty of binding to protein targets. It is widely utilized in the development of kinase inhibitors, GPCR ligands, and antiviral agents (specifically HCV NS5B polymerase inhibitors).
Chemical Identity & Stereochemical Analysis[1][2][3]
The nomenclature of 3-oxabicyclo[3.1.0]hexane systems requires precise stereochemical definition. The core structure consists of a five-membered ether ring cis-fused to a cyclopropane ring.[1]
Structural Parameters
| Property | Data |
| IUPAC Name | (1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine (Meso form)* |
| Common Name | 6-Amino-3-oxabicyclo[3.1.0]hexane |
| CAS Number | 693248-55-4 (HCl salt) |
| Molecular Weight | 99.13 g/mol (Free base) / 135.59 g/mol (HCl) |
| LogP (Calc) | ~ -0.8 (Highly polar) |
| pKa | ~ 8.5–9.5 (Primary amine) |
| H-Bond Donors | 2 (Amine) |
| H-Bond Acceptors | 2 (Ether oxygen, Amine nitrogen) |
*Stereochemical Note: The cis-fused 3-oxabicyclo[3.1.0]hexane system with a substituent at C6 typically possesses a plane of symmetry, rendering it a meso compound (1R,5S). However, the designation (1S,5S) in literature often refers to specific desymmetrized derivatives or is used colloquially to denote the specific endo/exo diastereomer required for binding. For the purpose of this guide, we focus on the 6-exo-amine configuration, which is the thermodynamically favored and most common medicinal chemistry building block.
Medicinal Chemistry Utility: The "Rigidification" Strategy
This scaffold is employed to solve specific optimization problems in lead discovery:
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Entropic Pre-organization: Unlike flexible linear amines, the bicyclic core holds the amine nitrogen in a fixed position. If this position matches the bioactive conformation, potency is significantly increased due to reduced entropy loss upon binding.
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Vector Alignment: The C6-amine projects the nitrogen lone pair and substituents at a distinct angle (~60° relative to the ring plane), accessing binding pockets that planar aromatic rings cannot.
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Physicochemical Properties: The ether oxygen lowers the LogP compared to the carbocyclic analogue (bicyclo[3.1.0]hexane), improving water solubility and metabolic stability (blocking P450 oxidation at the equivalent methylene position).
Bioisosteric Relationship Flow
The following diagram illustrates the logical progression from flexible morpholine to the rigid bicyclic scaffold.
Figure 1: Bioisosteric evolution from flexible heterocycles to the rigid 3-oxabicyclo[3.1.0] system.
Synthetic Methodology
The synthesis of CAS 693248-55-4 is non-trivial due to the need for stereocontrol during the formation of the bicyclic ring.[1] The industrial standard route utilizes a Curtius Rearrangement sequence starting from the carboxylic acid.
Core Synthetic Pathway[1][6]
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Cyclopropanation: Reaction of 2,5-dihydrofuran with ethyl diazoacetate (EDA) catalyzed by Rh₂(OAc)₄ or Cu(acac)₂. This yields the bicyclic ester.[2]
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Hydrolysis: Saponification of the ester to the carboxylic acid (CAS 55780-88-6).
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Curtius Rearrangement: Conversion of the acid to the amine via an acyl azide and isocyanate intermediate.[3][4]
Figure 2: Synthetic workflow for the production of the amine hydrochloride salt.
Detailed Experimental Protocol (Curtius Sequence)
Objective: Synthesis of 3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride from the carboxylic acid precursor.
Step 1: Formation of the Boc-Protected Amine
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Setup: Charge a flame-dried round-bottom flask with 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) and anhydrous tert-butanol (10 V).
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Activation: Add triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature under N₂ atmosphere.
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Rearrangement: Heat the reaction mixture to reflux (85°C) for 4–6 hours. Mechanism: The in-situ generated acyl azide undergoes thermal rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the Boc-carbamate.[1]
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Workup: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the exo-Boc-amine.
Step 2: Deprotection to HCl Salt
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Dissolution: Dissolve the Boc-amine in 1,4-dioxane (5 V).
-
Acidolysis: Add 4M HCl in dioxane (5 eq) dropwise at 0°C.
-
Precipitation: Allow to warm to RT and stir for 2 hours. The product typically precipitates as a white solid.
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Isolation: Filter the solid, wash with Et₂O (to remove excess HCl and byproducts), and dry under vacuum.
-
Yield: Typical yields for this step are >90%.[5]
Analytical Characterization
To ensure the integrity of the scaffold, the following analytical parameters should be verified.
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 8.3-8.5 (br s, 3H, NH₃⁺); δ 3.8 (d, 2H, O-CH₂); δ 3.6 (d, 2H, O-CH₂); δ 2.3 (s, 1H, CH-N); δ 1.8 (s, 2H, Bridgehead CH). Note: High symmetry in meso form simplifies spectrum. |
| LC-MS | [M+H]⁺ = 100.1 Da.[1] (Mass of free base + H). |
| Appearance | White to off-white crystalline solid.[1] Hygroscopic. |
| Chloride Content | Titration with AgNO₃ should confirm 1:1 stoichiometry (approx 26% Cl by weight). |
Handling and Stability
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or sealed container at 2–8°C.
-
Reactivity: The primary amine is a potent nucleophile. Avoid exposure to strong oxidizers or electrophiles (aldehydes, acid chlorides) unless reaction is intended.
-
Safety: Standard PPE (gloves, goggles, lab coat) is required. The compound is an irritant to eyes and respiratory tract.
References
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Scaffold Utility & Bioisosterism
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Synthetic Methodology (Curtius Rearrangement)
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Curtius Rearrangement Mechanism and Protocols. Organic Chemistry Portal. Link
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Commercial Availability & CAS Verification
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Related HCV Protease Inhibitor Research
Sources
- 1. 724701-02-4|3-Oxabicyclo[3.1.0]hexan-6-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
